molecular formula C23H36O3 B13385028 2-Methyl-3-oxoandrostan-17-yl propanoate

2-Methyl-3-oxoandrostan-17-yl propanoate

Cat. No.: B13385028
M. Wt: 360.5 g/mol
InChI Key: NOTIQUSPUUHHEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxoandrostan-17-yl propanoate involves the esterification of drostanolone with propanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxoandrostan-17-yl propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-oxoandrostan-17-yl propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxoandrostan-17-yl propanoate involves its binding to androgen receptors. This binding initiates a cascade of genetic transcriptional changes, leading to increased protein synthesis and muscle growth. The compound also exhibits anti-estrogenic properties, making it effective in the treatment of hormone-responsive breast cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxoandrostan-17-yl propanoate is unique due to its potent androgenic effects combined with its anti-estrogenic properties. This makes it particularly effective in both muscle enhancement and the treatment of hormone-responsive cancers .

Properties

IUPAC Name

(2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTIQUSPUUHHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859449
Record name 2-Methyl-3-oxoandrostan-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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